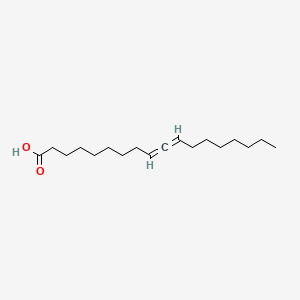

9,10-Octadecadienoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4643-94-1 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20) |

InChI Key |

MIUGEKCBUJPQFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of 9,10-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The term "9,10-Octadecadienoic acid" can refer to several isomers of an 18-carbon fatty acid with two double bonds. Structurally, this nomenclature most precisely describes octadeca-9,10-dienoic acid, an allenic fatty acid with cumulative double bonds. However, in biological and commercial contexts, this term is often used more broadly to encompass the more common and physiologically significant conjugated linoleic acids (CLAs), specifically the 9,11- and 10,12-octadecadienoic acid isomers. This guide provides a detailed examination of the structures of these key isomers, their spectroscopic characterization, methods for their synthesis and analysis, and their interaction with biological signaling pathways.

Chemical Structure and Isomerism

The structural diversity of octadecadienoic acids with double bonds at or near the 9 and 10 positions is a critical aspect of their function. The primary isomers of interest are the allenic this compound and the conjugated 9,11- and 10,12-octadecadienoic acids.[1][2]

Octadeca-9,10-dienoic Acid (Allenic Structure)

This isomer features a rare allenic system, where two double bonds are adjacent (C9=C10=C11). This arrangement results in a unique linear geometry around these central carbons.

Conjugated Linoleic Acids (CLAs)

CLAs are a family of positional and geometric isomers of linoleic acid where the two double bonds are separated by a single bond.[3] The most extensively studied are the 9,11- and 10,12-isomers, each of which can exist in different cis (Z) and trans (E) configurations.[1][2][4]

-

9,11-Octadecadienoic Acid: The most common isomers are cis-9,trans-11 (rumenic acid) and trans-9,trans-11. Rumenic acid is the predominant CLA found in dairy products and meat from ruminant animals.[3]

-

10,12-Octadecadienoic Acid: The most studied isomer is trans-10,cis-12, which is a major component of commercial CLA supplements and is often associated with effects on body composition.[5]

Below is a visual representation of the key isomers of octadecadienoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of 9,10-Octadecadienoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Octadecadienoic acid, a positional and geometric isomer of the well-known linoleic acid, belongs to the class of conjugated linoleic acids (CLAs). While the biological activities of other CLA isomers, such as 9Z,11E- and 10E,12Z-octadecadienoic acid, have been extensively studied for their roles in lipid metabolism, inflammation, and carcinogenesis, the specific biosynthetic pathway leading to the 9,10-isomer remains less defined. This technical guide provides a comprehensive overview of the known enzymatic pathways involved in the production of conjugated dienoic fatty acids, with a particular focus on the potential routes to this compound. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key biochemical transformations.

Core Biosynthetic Pathway: The Role of Linoleate Isomerase

The primary enzymatic route for the formation of conjugated dienoic fatty acids from linoleic acid (cis-9, cis-12-octadecadienoic acid) is catalyzed by the enzyme linoleate isomerase (EC 5.2.1.5). This enzyme is predominantly found in various bacterial species, particularly those inhabiting the rumen of ruminant animals and certain probiotic strains.

The general reaction catalyzed by linoleate isomerase involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, resulting in the formation of a conjugated diene system. The most commonly produced isomer is 9Z,11E-octadecadienoic acid (rumenic acid).

The Multi-Step Isomerization in Certain Bacteria

In some bacteria, such as certain strains of Lactobacillus, the conversion of linoleic acid to conjugated isomers is a multi-step process. This pathway involves the initial hydration of the double bond, followed by dehydration to form the conjugated system. The key intermediates in this process include 10-hydroxy-cis-12-octadecenoic acid.

The Quest for this compound Biosynthesis

Current scientific literature does not describe a specific, well-characterized enzyme that directly synthesizes this compound as its primary product. The vast majority of studies on linoleate isomerases report the production of 9,11- and 10,12-CLA isomers.

It is plausible that this compound may be:

-

A minor byproduct of the known linoleate isomerase enzymes under specific conditions.

-

Produced by a yet-to-be-identified isomerase with a different substrate specificity or reaction mechanism.

-

Formed through non-enzymatic, chemical isomerization under certain physiological or environmental conditions.

Further research is required to elucidate the precise biosynthetic origin of this particular isomer.

Quantitative Data on Linoleate Isomerase Activity

The following table summarizes available kinetic data for linoleate isomerase from a mixed population of rumen bacteria. It is important to note that these values represent the combined activity of multiple isomerases and may not reflect the kinetics of a single purified enzyme.

| Substrate | Km (M) | Vmax (mM/h) | Source Organism |

| Linoleic Acid (C18:2n-6) | 2.0 x 10-3 | 0.6 | Mixed rumen bacteria[1] |

| α-Linolenic Acid (C18:3n-3) | 4.3 x 10-3 | 3.4 | Mixed rumen bacteria[1] |

Experimental Protocols

Purification of Linoleate Isomerase (Partial) from Lactobacillus paracasei

This protocol describes a partial purification of linoleate isomerase, a method that can be adapted for other bacterial sources.[2]

a. Bacterial Culture and Cell Lysis:

-

Culture Lactobacillus paracasei in MRS broth under anaerobic conditions.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

-

Resuspend the cells in the same buffer and disrupt them using methods like sonication or a French press to release the intracellular enzymes.

-

Centrifuge the lysate to remove cell debris, collecting the supernatant which contains the crude enzyme extract.

b. Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude enzyme extract to a final saturation of 30-65%.

-

Stir the mixture at 4°C for 1 hour to allow for protein precipitation.

-

Centrifuge to collect the precipitated protein.

-

Discard the supernatant and dissolve the pellet in a minimal volume of buffer.

c. Dialysis:

-

Transfer the resuspended pellet to a dialysis bag.

-

Dialyze against a large volume of buffer overnight at 4°C to remove excess ammonium sulfate.

Enzyme Activity Assay for Linoleate Isomerase

The activity of linoleate isomerase is typically determined by measuring the increase in absorbance at 234 nm, which is characteristic of the formation of conjugated double bonds.[2][3]

a. Reagents:

-

Phosphate buffer (pH 7.0)

-

Linoleic acid substrate solution (prepared by dissolving linoleic acid in a small amount of ethanol and then dispersing in buffer, often with a surfactant like Tween 80)

-

Enzyme preparation (crude extract or purified enzyme)

b. Procedure:

-

In a quartz cuvette, mix the phosphate buffer and the linoleic acid substrate solution.

-

Incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme preparation.

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the initial linear portion of the absorbance versus time curve.

Analysis of Conjugated Linoleic Acid Isomers by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying different CLA isomers.[4][5][6]

a. Lipid Extraction:

-

Extract the total lipids from the reaction mixture or biological sample using a suitable solvent system (e.g., chloroform:methanol).

b. Fatty Acid Methyl Ester (FAME) Preparation:

-

Convert the fatty acids in the lipid extract to their methyl esters (FAMEs). A common method is transesterification using methanolic HCl or BF3-methanol.

c. GC-MS Analysis:

-

Inject the FAMEs onto a GC equipped with a polar capillary column (e.g., a CP-Sil 88 or similar).

-

Use a temperature program that allows for the separation of the different CLA isomers.

-

The mass spectrometer is used to identify the individual isomers based on their fragmentation patterns and to quantify them by comparing their peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The biosynthesis of conjugated linoleic acids is a key step in the biohydrogenation of polyunsaturated fatty acids by gut microbes. The following diagram illustrates the logical flow from the substrate, linoleic acid, to the primary conjugated product.

Caption: Conversion of linoleic acid to CLA by linoleate isomerase.

The following diagram illustrates a more detailed, multi-step pathway observed in some lactic acid bacteria.

Caption: Multi-step biosynthesis of CLA in some bacteria.

Conclusion and Future Directions

The biosynthesis of this compound remains an area of active investigation. While the enzymatic machinery for producing other conjugated isomers of linoleic acid is well-established, particularly in microbial systems, the specific pathway to the 9,10-isomer is not yet clear. Future research should focus on:

-

Screening diverse microbial populations for the ability to produce this compound.

-

Characterizing novel isomerases with unique product specificities.

-

Investigating the possibility of non-enzymatic isomerization under relevant biological conditions.

A deeper understanding of the biosynthesis of all CLA isomers, including this compound, will be crucial for harnessing their potential therapeutic benefits in the fields of nutrition and drug development.

References

- 1. frontiersin.org [frontiersin.org]

- 2. scielo.br [scielo.br]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. academic.oup.com [academic.oup.com]

The Discovery and Analysis of 9-oxo-10,12-Octadecadienoic Acid in Tomatoes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), a bioactive lipid compound found in tomatoes (Solanum lycopersicum). Initial inquiries into "9,10-Octadecadienoic acid" have led to the identification of 9-oxo-ODA as the scientifically documented and relevant molecule in this context. This document details its discovery, quantification in various tomato tissues, experimental protocols for its analysis, and its known biological signaling pathways.

Introduction

Tomatoes are a widely consumed fruit recognized for their rich content of health-promoting compounds. Among these are oxidized derivatives of linoleic acid, notably 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). These molecules have garnered significant interest due to their biological activities, particularly as potent agonists of the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. The activation of PPARα can lead to enhanced fatty acid oxidation and a reduction in circulating and cellular lipid levels, suggesting a potential therapeutic role for these tomato-derived compounds in metabolic disorders.

Quantitative Data Presentation

The concentration of 9-oxo-ODA varies significantly within the tomato fruit, with the highest levels found in the peel. The following table summarizes the quantitative data on the distribution of 9-oxo-ODA and its isomer in different tomato fruit tissues.

| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |

| Peel | ~0.2 | Not specified individually | ~0.2[1][2] |

| Sarcocarp | ~0.1 | Not specified individually | ~0.1[1][2] |

| Gelatinous Tissue | ~0.002 | Not specified individually | ~0.002[1][2] |

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.

Experimental Protocols

Extraction of 9-oxo-ODA from Tomato Fruit

This protocol outlines the methodology for the extraction of 9-oxo-ODA from tomato tissues for subsequent analysis.

Materials:

-

Fresh tomato fruit

-

Liquid nitrogen

-

Freeze-dryer

-

Homogenizer

-

Extraction solvent: 99.5% Ethanol containing 1 μg/mL of cis-10-heptadecenoic acid (HDA) as an internal standard

-

Centrifuge (capable of 15,000 rpm and 4°C)

-

0.2-μm pore PVDF membrane filters

Procedure:

-

Separate the tomato fruit into its constituent parts: peel, sarcocarp, and gelatinous tissue.

-

Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the frozen tissues to remove water.

-

Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.

-

Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

-

Pool the supernatants from both extractions.

-

Filter the pooled extract through a 0.2-μm PVDF membrane.

Quantification of 9-oxo-ODA by UPLC/TOF-MS

This protocol details the instrumental analysis of the extracted 9-oxo-ODA.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Time-of-Flight Mass Spectrometer (TOF-MS)

-

Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)

UPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 300 μL/min

-

Column Temperature: 40°C

-

Injection Volume: 3 μL

-

Gradient:

-

0-4 min: 30-50% B

-

4-14 min: 50-85% B

-

14-17 min: Hold at 99% B

-

17-20 min: Return to 30% B

-

MS Conditions:

-

The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.

Quantification:

-

The amount of 9-oxo-ODA is determined by constructing a calibration curve using analytical-grade standards of 9-oxo-ODA.

Signaling Pathways and Experimental Workflows

Biosynthesis of 9-oxo-ODA in Tomatoes

The biosynthesis of 9-oxo-ODA in tomatoes is initiated from linoleic acid, a common fatty acid in plants. The pathway involves the action of lipoxygenase (LOX) enzymes.

References

A Technical Guide to the Structural Differences Between Linoleic Acid and Conjugated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the structural and physicochemical properties of linoleic acid and its conjugated isomers, collectively known as conjugated linoleic acid (CLA). A clear understanding of these differences is crucial for research into their distinct biological activities and for the development of therapeutic agents. This document details their structural nuances, comparative physicochemical data, and the experimental methodologies used for their characterization.

Structural Elucidation: Isomers of Octadecadienoic Acid

Linoleic acid and 9,10-octadecadienoic acid are both isomers of octadecadienoic acid, meaning they share the same chemical formula (C₁₈H₃₂O₂). However, the arrangement of their double bonds leads to significant differences in their three-dimensional structure and, consequently, their chemical and biological properties.

Linoleic Acid: The most common and biologically significant form of linoleic acid is cis-9, cis-12-octadecadienoic acid. It is a polyunsaturated omega-6 fatty acid characterized by two cis double bonds separated by a methylene group (-CH₂-). This "interrupted" arrangement of double bonds is a key feature of its structure.

This compound and Conjugated Linoleic Acid (CLA): The term "this compound" is ambiguous. It can refer to an allenic structure with cumulative double bonds at the 9th and 10th carbon positions (octadeca-9,10-dienoic acid). However, in the context of biological systems and comparison to linoleic acid, it is more pertinent to consider the class of isomers known as conjugated linoleic acids (CLAs) . Unlike linoleic acid, the double bonds in CLAs are conjugated, meaning they are adjacent (separated by a single bond).

The most researched and biologically active CLA isomers are:

-

cis-9, trans-11-CLA (Rumenic Acid): This is the most abundant CLA isomer found in nature, particularly in the meat and dairy products of ruminant animals.

-

trans-10, cis-12-CLA: This isomer is a significant component of commercially available CLA supplements and is often associated with effects on body composition.

The key structural difference, therefore, lies in the placement and configuration of the two double bonds. Linoleic acid has isolated cis double bonds at the 9th and 12th positions, while CLAs have conjugated double bonds with varying cis and trans configurations, most commonly at the 9th and 11th or 10th and 12th positions.

Comparative Physicochemical Data

The structural variations between linoleic acid and its conjugated isomers directly impact their physical and chemical properties. The following table summarizes key quantitative data for comparison.

| Property | Linoleic Acid (cis-9, cis-12-18:2) | Rumenic Acid (cis-9, trans-11-CLA) | trans-10, cis-12-CLA |

| Molecular Weight ( g/mol ) | 280.45 | 280.45 | 280.45 |

| Melting Point (°C) | -5 to -12[1][2][3][4] | Data not consistently available | Data not consistently available |

| Boiling Point (°C) | 229-230 at 16 mmHg[1][3][5] | 381.6 ± 11.0 at 760 mmHg[6] | Data not consistently available |

| Density (g/cm³) | ~0.902 at 25°C[2][3][7] | ~0.9 ± 0.1[6] | Data not consistently available |

| Water Solubility | Insoluble (0.139 - 1.59 mg/L)[1][5] | Insoluble (predicted) | Insoluble (predicted) |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene[1][5] | Soluble in organic solvents | Soluble in organic solvents |

| pKa | ~9.24[8] | Not experimentally determined | Not experimentally determined |

Experimental Protocols for Structural Characterization

The precise determination of the structure of fatty acid isomers, including the position and stereochemistry of double bonds, is essential. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids. It provides both qualitative and quantitative information about the fatty acid profile of a sample.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.

-

Saponification and Derivatization: Since fatty acids are not volatile enough for GC analysis, they must be derivatized. This is most commonly achieved by converting them into fatty acid methyl esters (FAMEs). A common procedure involves saponification with a base (e.g., methanolic KOH) to release the fatty acids from triglycerides and phospholipids, followed by methylation using an acid catalyst like boron trifluoride (BF₃) in methanol or acetyl chloride in methanol.[9] This reaction is typically carried out by heating the sample with the derivatization reagent.[9]

-

GC Separation: The FAME mixture is injected into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane column). The separation is based on the boiling points and polarities of the FAMEs. Saturated, monounsaturated, and polyunsaturated fatty acids will have different retention times. The separation of positional and geometric isomers of CLAs can be achieved with specialized capillary columns and optimized temperature programs.[10]

-

MS Detection and Analysis: As the FAMEs elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) is a common method, which fragments the molecules in a reproducible manner. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the fatty acid by comparison to a spectral library. For determining the position of double bonds, specific derivatization techniques can be employed prior to GC-MS. For example, the double bonds can be derivatized to form pyrrolidides or by using reactions like the Paternò-Büchi reaction, which, upon fragmentation in the mass spectrometer, yield ions that are diagnostic of the original double bond location.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about fatty acids without the need for derivatization.

Methodology:

-

Sample Preparation: A small amount of the purified fatty acid or the intact oil is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[13]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule.[14]

-

Olefinic Protons (-CH=CH-): Protons on the double bonds typically resonate in the 5.3-5.4 ppm region.[15] The coupling constants between these protons can help determine the stereochemistry of the double bond (cis or trans). cis couplings are typically smaller (6-15 Hz) than trans couplings (11-18 Hz).

-

Bis-allylic Protons (-CH=CH-CH₂-CH=CH-): The protons of the methylene group between the two double bonds in linoleic acid have a characteristic chemical shift around 2.8 ppm.[16] This signal is absent in conjugated linoleic acids.

-

Allylic Protons (-CH₂-CH=CH-): Protons on the carbons adjacent to the double bonds resonate around 2.0 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shifts of the olefinic carbons are sensitive to their position in the fatty acid chain and the stereochemistry of the double bond.

-

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, allowing for an unambiguous assignment of the entire molecular structure, including the precise location of the double bonds.[13][14]

Visualizing Structural Differences and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key structural differences and a typical experimental workflow for fatty acid analysis.

Caption: Structural comparison of Linoleic Acid and two common CLA isomers.

Caption: A typical workflow for fatty acid analysis using GC-MS.

References

- 1. Linoleic acid - Wikipedia [en.wikipedia.org]

- 2. Linoleic acid | 60-33-3 | W-203254 | Biosynth [biosynth.com]

- 3. Linoleic acid CAS#: 60-33-3 [m.chemicalbook.com]

- 4. Linoleic Acid [drugfuture.com]

- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RUMELENIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. Linoleic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Double Bond Positions in Polyunsaturated Fatty Acids by Mass Spectrometry [jstage.jst.go.jp]

- 12. Determination of Double Bond Positions in Polyunsaturated Fatty Acids Using the Photochemical Paternò-Büchi Reaction with Acetone and Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. magritek.com [magritek.com]

- 14. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 9,10-Octadecadienoic Acid Isomers: A Technical Guide for Researchers

An In-depth Exploration of a Class of Lipid Mediators in Health and Disease

Abstract

Isomers of 9,10-octadecadienoic acid, a group of oxidized linoleic acid metabolites, are emerging as critical signaling molecules in a host of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological roles of these lipid isomers, with a particular focus on their impact on inflammatory signaling, cancer progression, and metabolic regulation through the activation of peroxisome proliferator-activated receptors (PPARs). We present a synthesis of the current scientific literature, detailing the quantitative effects of various isomers on cellular processes, outlining the experimental protocols used to elucidate these functions, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these bioactive lipids.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a major component of cellular membranes and a precursor to a diverse array of signaling molecules. Enzymatic and non-enzymatic oxidation of linoleic acid generates a family of metabolites known as oxidized linoleic acid metabolites (OXLAMs), which includes various positional and geometric isomers of octadecadienoic acid. Among these, the this compound isomers are gaining significant attention for their potent biological activities.

This guide focuses on the biological roles of several key this compound isomers, including oxo-, hydroxy-, epoxy-, and dihydroxy- derivatives. These molecules have been shown to modulate critical cellular functions, acting as ligands for nuclear receptors, influencing inflammatory cascades, and regulating cell fate decisions in cancer. Understanding the nuanced activities of each isomer is crucial for harnessing their therapeutic potential in a range of diseases, from metabolic disorders to cancer and inflammatory conditions.

Biological Roles of this compound Isomers

The biological effects of this compound isomers are diverse and often isomer-specific, highlighting the importance of precise structural identification in functional studies. The primary areas of investigation for these compounds include metabolic regulation via PPAR activation, modulation of inflammatory responses, and impact on cancer cell biology.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Several this compound isomers have been identified as potent agonists of PPARs, a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.

-

9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA) : This isomer is a known activator of PPARα.[1] Studies have shown that 9-oxo-ODA can activate PPARα at concentrations in the range of 10-20 µM, leading to the increased expression of PPARα target genes involved in fatty acid oxidation.[1]

-

13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) : An isomer of 9-oxo-ODA, 13-oxo-ODA has also been demonstrated to be a potent PPARα agonist.[2][3] In vitro luciferase assays have shown that 13-oxo-ODA can induce PPARα activation in a dose-dependent manner, with some studies suggesting it may be a more potent activator than 9-oxo-ODA.[3][4][5]

-

9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) : Along with its 13-HODE counterpart, 9-HODE is a recognized ligand for PPARγ.[6] This interaction is implicated in the regulation of macrophage differentiation and lipid uptake.[7]

Table 1: Quantitative Data on PPARα Activation by this compound Isomers

| Isomer | Cell Line | Assay Type | Concentration | Fold Activation (vs. control) | Reference |

| 9-oxo-10(E),12(E)-ODA | Mouse Primary Hepatocytes | PPARα Activation | 10-20 µM | Significant Increase | [1] |

| 13-oxo-9,11-ODA | CV1 | Luciferase Reporter Assay | 10 µM | ~4-fold | [2][3] |

| 13-oxo-9,11-ODA | CV1 | Luciferase Reporter Assay | 30 µM | ~6-fold | [2][3] |

Anti-inflammatory Effects

A growing body of evidence points to the significant anti-inflammatory properties of several this compound isomers. These effects are often mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

-

9-oxo-10(E),12(Z)-Octadecadienoic Acid : This isomer has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

13-oxo-9,11-Octadecadienoic Acid (13-KODE) : This compound has demonstrated anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages.[8] Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[8]

Table 2: Quantitative Data on Anti-inflammatory Effects of this compound Isomers

| Isomer | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 / % Inhibition | Reference |

| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | NO Production | Significant reduction at 100 µM | [8] |

| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | TNF-α Expression | Significant reduction at 100 µM | [8] |

| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | IL-1β Expression | Significant reduction at 100 µM | [8] |

Role in Cancer

The influence of this compound isomers on cancer is complex, with some studies indicating pro-apoptotic and anti-proliferative effects, while others suggest a more nuanced role.

-

9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) : This isomer has been shown to induce apoptosis in certain cancer cell lines. The mechanism often involves the activation of caspase cascades, key executioners of apoptosis.

-

13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) : Recent studies have explored the role of 13-oxo-ODA in the context of breast cancer stem cells (BCSCs). It has been found to suppress the formation of mammospheres, a hallmark of BCSC activity, suggesting a potential role in targeting this therapy-resistant cell population.

Table 3: Quantitative Data on the Effects of this compound Isomers on Cancer Cells

| Isomer | Cell Line | Effect | Concentration | Quantitative Measurement | Reference |

| 9-HODE | Various | Apoptosis | Varies | Increased Caspase-3 Activity | |

| 13-oxo-9,11-ODA | Breast Cancer Cells | Inhibition of Mammosphere Formation | Varies | Reduction in sphere number/size |

Other Isomers and Their Biological Activities

-

9,10-epoxy-12-octadecenoic acid (Coronaric Acid or Leukotoxin A) : This epoxy derivative is known to be toxic to leukocytes and other cell types at high concentrations.[9][10] Its toxicity is mediated by its conversion to the dihydroxy counterpart, 9,10-dihydroxy-12-octadecenoic acid, by soluble epoxide hydrolase.[9] Leukotoxin A has also been shown to have direct effects on the cardiovascular system, including cardiodepressant and vasoactive properties.[8]

-

9,10-dihydroxy-12-octadecenoic acid : As the metabolite of coronaric acid, this diol is considered the primary mediator of its toxic effects.[9]

Signaling Pathways

The biological activities of this compound isomers are orchestrated through their interaction with and modulation of specific signaling pathways.

PPARα Signaling Pathway

The activation of PPARα by isomers like 9-oxo-ODA and 13-oxo-ODA initiates a signaling cascade that ultimately leads to the regulation of genes involved in lipid metabolism.

NF-κB and MAPK Inflammatory Signaling Pathways

The anti-inflammatory effects of isomers like 13-oxo-ODA are mediated by the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

Apoptosis Signaling Pathway

The pro-apoptotic effects of certain this compound isomers, such as 9-HODE, are often mediated through the intrinsic apoptosis pathway involving the mitochondria and caspase activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound isomers.

PPARα Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the PPARα receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

PPARα expression vector

-

Luciferase reporter vector with a PPAR response element (PPRE)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the this compound isomer at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).[2]

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

Western Blot Analysis of NF-κB p65 Phosphorylation

This method is used to detect the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB activation.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS

-

This compound isomer

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the this compound isomer for a specified time, followed by stimulation with LPS.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11][12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p65 to confirm equal protein loading.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.[13][14][15][16]

Materials:

-

Breast cancer cell line

-

Mammocult™ medium or similar serum-free medium

-

Ultra-low attachment plates

-

This compound isomer

-

Microscope with a camera

Protocol:

-

Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.

-

Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with Mammocult™ medium.

-

Treatment: Add the this compound isomer at the desired concentrations to the medium.

-

Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.[17]

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope. The size of the spheres can also be measured.

-

Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.

SYBR Green Quantitative Real-Time PCR (qPCR)

This technique is used to measure the expression levels of specific genes.[18][19][20][21]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from cells treated with the this compound isomer and control cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, gene-specific primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene. Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The this compound isomers represent a fascinating and rapidly evolving area of lipid research. Their ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer underscores their potential as therapeutic targets and lead compounds for drug development. This guide has provided a comprehensive overview of the current knowledge in this field, from the specific biological roles of various isomers to the detailed experimental protocols used to uncover these functions.

Future research should focus on several key areas:

-

Isomer-Specific Functions: A more in-depth characterization of the biological activities of a wider range of this compound isomers is needed to fully understand their structure-activity relationships.

-

In Vivo Studies: While much of the current data is from in vitro studies, further investigation in animal models is crucial to validate the therapeutic potential of these compounds.

-

Mechanism of Action: A more detailed elucidation of the molecular mechanisms by which these isomers exert their effects will be critical for the rational design of novel therapeutics.

-

Drug Development: The potent and selective activities of some isomers, particularly as PPAR agonists and anti-inflammatory agents, make them attractive candidates for further preclinical and clinical development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]

- 9. Coronaric acid - Wikipedia [en.wikipedia.org]

- 10. Leukotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Western blot analysis of protein levels of NF-κB p65. [plos.figshare.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

9,10-Octadecadienoic Acid and its Metabolites as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a critical regulator of lipid metabolism and a validated therapeutic target for dyslipidemia. While various fatty acids are known to activate PPARα, this technical guide focuses on the evidence surrounding 9,10-octadecadienoic acid and its oxidized derivatives as potent PPARα agonists. Although direct evidence for this compound as a PPARα agonist is currently lacking in scientific literature, its oxidized metabolite, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been identified as a potent activator of PPARα. This guide provides an in-depth analysis of the mechanism of action, experimental validation, and potential therapeutic implications of these compounds, with a focus on the well-documented effects of 9-oxo-ODA.

Introduction: The Role of PPARα in Lipid Homeostasis

PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Highly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney, PPARα plays a pivotal role in regulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[2] The activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of metabolic disorders.

This compound and its Link to PPARα Activation

This compound is a conjugated linoleic acid (CLA), a family of isomers of linoleic acid. While various CLAs have been investigated for their biological activities, there is a notable absence of direct evidence in peer-reviewed literature demonstrating that this compound itself is a direct and potent agonist of PPARα.

However, compelling evidence has emerged for its oxidized derivative, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) . This compound, found in tomatoes, has been identified as a potent PPARα agonist.[1][3] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity, in some cases even stronger than 9-oxo-ODA and the well-known PPARα activator, conjugated linoleic acid (CLA).[4][5]

This guide will henceforth focus on the scientifically substantiated role of 9-oxo-ODA as a PPARα agonist.

Mechanism of Action: 9-oxo-ODA and the PPARα Signaling Pathway

The activation of PPARα by 9-oxo-ODA initiates a cascade of molecular events that ultimately leads to the modulation of lipid metabolism. The key steps in this signaling pathway are outlined below.

Signaling Pathway Diagram

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Quantitative Data on PPARα Activation and In Vivo Efficacy

The potency of 9-oxo-ODA as a PPARα agonist has been quantified in vitro, and its effects on lipid metabolism have been demonstrated in vivo.

| Compound | Assay Type | Cell Line/Model | Parameter | Value | Reference |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Luciferase Reporter Assay | - | Activating Concentration | 10-20 µM | [4] |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Luciferase Reporter Assay | CV1 cells | PPARα Activation | Stronger than 9-oxo-ODA and CLA | [4][5] |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | In vivo study | Obese diabetic KK-Ay mice | Plasma Triglycerides | Decreased | [4][5] |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | In vivo study | Obese diabetic KK-Ay mice | Hepatic Triglycerides | Decreased | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 9-oxo-ODA as a PPARα agonist.

PPARα Luciferase Reporter Gene Assay

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE. If the test compound activates PPARα, the resulting PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.

Detailed Protocol:

-

Cell Culture:

-

Culture a suitable cell line, such as COS-7 or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Transfection:

-

Seed cells in a 24-well plate at a density of 5 x 10⁴ cells per well.

-

After 24 hours, co-transfect the cells with the following plasmids using a suitable transfection reagent:

-

An expression vector for human or mouse PPARα.

-

A reporter plasmid containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., 9-oxo-ODA) at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like Wy-14643).

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

-

Caption: Experimental workflow for the PPARα luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This technique is used to measure the change in the expression of specific genes known to be regulated by PPARα.

Objective: To quantify the mRNA levels of PPARα target genes (e.g., Acyl-CoA oxidase 1 (ACOX1), Carnitine palmitoyltransferase I (CPT1)) in cells or tissues treated with a PPARα agonist.

Principle: Total RNA is extracted from the samples and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific to the target genes. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

Detailed Protocol:

-

Cell/Tissue Treatment:

-

Treat cells (e.g., primary hepatocytes) or an animal model with the test compound (e.g., 9-oxo-ODA) for a specified period.

-

-

RNA Extraction:

-

Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target gene (e.g., ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

SYBR Green master mix or a TaqMan probe-based master mix.

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the Ct values for the target and housekeeping genes for each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2^(-ΔΔCt)

-

-

Caption: Experimental workflow for qPCR analysis of PPARα target genes.

Conclusion and Future Directions

The available scientific evidence strongly supports the role of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and its isomer 13-oxo-ODA as potent PPARα agonists. These compounds, derived from the oxidation of conjugated linoleic acids, have demonstrated the ability to activate the PPARα signaling pathway, leading to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in triglyceride levels in preclinical models.

While the direct activity of this compound on PPARα remains to be elucidated, the potent effects of its oxidized metabolites highlight a promising area for the development of novel therapeutics for dyslipidemia and other metabolic disorders. Future research should focus on:

-

Investigating the potential for direct activation of PPARα by this compound and other related CLAs.

-

Determining the binding affinities (Kd) and detailed structure-activity relationships of 9-oxo-ODA and its isomers with the PPARα ligand-binding domain.

-

Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of these compounds in various models of metabolic disease.

-

Exploring the potential for synergistic effects when co-administered with other lipid-lowering agents.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of these naturally derived fatty acid metabolites as PPARα agonists. The detailed methodologies and summarized data offer a valuable resource for designing and interpreting future studies in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Conjugated linoleic acid and atherosclerosis: studies in animal models. | Semantic Scholar [semanticscholar.org]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physiological Landscape of 9,10-Octadecadienoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Octadecadienoic acid and its various isomers, a class of oxidized linoleic acid metabolites, are emerging as significant bioactive lipids with a diverse range of physiological effects. These molecules, found in various natural sources including tomatoes and eggplants, are drawing increasing attention for their potential therapeutic applications in metabolic disorders, inflammation, and oncology. This technical guide provides an in-depth analysis of the current scientific understanding of the physiological effects of this compound and its related compounds, with a focus on their molecular mechanisms of action. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising molecules.

Core Physiological Effects

The physiological activities of this compound and its isomers are multifaceted, with the most well-documented effects being the activation of peroxisome proliferator-activated receptor alpha (PPARα), modulation of inflammatory pathways, and induction of apoptosis in cancer cells.

Activation of PPARα and Regulation of Lipid Metabolism

A significant body of research has identified specific isomers of octadecadienoic acid as potent agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomatoes, has been shown to be a potent PPARα agonist.[1][2] Its activation of PPARα leads to an increase in the mRNA expression of target genes involved in fatty acid oxidation.[1][2] This, in turn, results in a decrease in triglyceride accumulation in hepatocytes.[1][2] Similarly, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), an isomer of 9-oxo-ODA found in tomato juice, also acts as a potent PPARα agonist and has been demonstrated to decrease plasma and hepatic triglycerides in obese diabetic mice.[3] Another related compound, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, also activates PPARα in hepatocytes.[4][5]

The activation of PPARα by these compounds suggests their potential as therapeutic agents for managing dyslipidemia and related metabolic disorders.[1][3][4]

Signaling Pathway for PPARα Activation by 9-oxo-ODA

Caption: PPARα activation by 9-oxo-ODA.

Anti-inflammatory Activity

Certain isomers of octadecadienoic acid have demonstrated significant anti-inflammatory properties. (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), for instance, exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] It also activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[6]

Another related compound, 8-oxo-9-octadecenoic acid, isolated from Undaria peterseniana, has also been shown to possess anti-inflammatory effects.[7] It suppresses the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

These findings highlight the potential of these fatty acid derivatives as novel anti-inflammatory agents.

Anti-inflammatory Signaling Pathways of 13-KODE

Caption: Inhibition of inflammatory pathways by 13-KODE.

Anticancer Properties

Emerging evidence suggests that certain isomers of this compound possess anticancer activity. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer cells.[8] The mechanism of action involves the mitochondrial regulation pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of Bcl-2, and upregulation of Bax.[8]

Furthermore, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been found to suppress the formation and proliferation of breast cancer stem cells.[9] This effect is associated with a decrease in the expression of the c-myc gene, a key regulator of cell proliferation and stemness.[9]

These findings open up new avenues for the development of novel anticancer therapies based on these natural compounds.

Apoptosis Induction Pathway by 9-EE-KODE

Caption: Mitochondrial-mediated apoptosis by 9-EE-KODE.

Quantitative Data Summary

| Compound | Physiological Effect | Experimental Model | Key Quantitative Finding | Reference |

| 9-oxo-10(E),12(E)-Octadecadienoic acid (9-oxo-ODA) | PPARα Agonism | Mouse primary hepatocytes | Significantly increased mRNA expression of PPARα target genes | [1] |

| 9-oxo-10(E),12(E)-Octadecadienoic acid (9-oxo-ODA) | Triglyceride Reduction | Mouse primary hepatocytes | Inhibited cellular triglyceride accumulation | [1] |

| 13-oxo-9,11-Octadecadienoic acid (13-oxo-ODA) | PPARα Agonism | Obese diabetic mice | Decreased plasma and hepatic triglyceride levels | [3] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory | RAW 264.7 macrophages | Inhibited LPS-induced nitric oxide (NO) production | [6][10] |

| 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Apoptosis Induction | Human ovarian cancer (HRA) cells | Increased caspase-3/7 activities in a dose-dependent manner | [8] |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Anti-Cancer Stem Cell | Breast cancer cells | Reduced the subpopulation of CD44high/CD24low cells | [9] |

Experimental Protocols

PPARα Luciferase Reporter Assay

-

Objective: To screen for compounds that activate PPARα.

-

Methodology:

-

Fractions of tomato extracts were prepared.

-

Cells (e.g., hepatocytes) were co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

-

Cells were treated with the tomato extract fractions.

-

Luciferase activity was measured as an indicator of PPARα activation.

-

-

Reference: [1]

Anti-inflammatory Activity Assay in Macrophages

-

Objective: To evaluate the anti-inflammatory effects of a compound.

-

Methodology:

-

RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cells were co-treated with the test compound (e.g., 13-KODE).

-

The production of nitric oxide (NO) was measured using the Griess reagent.

-

The expression of pro-inflammatory genes and proteins (e.g., iNOS, COX-2, TNF-α, IL-1β) was determined by quantitative real-time PCR and western blotting.

-

The activation of signaling pathways like NF-κB and MAPK was assessed by measuring the phosphorylation of key proteins via western blotting.

-

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Apoptosis Assay in Cancer Cells

-

Objective: To determine if a compound induces apoptosis in cancer cells.

-

Methodology:

-

Human cancer cells (e.g., HRA ovarian cancer cells) were treated with the test compound (e.g., 9-EE-KODE).

-

Apoptosis was assessed by detecting:

-

DNA fragmentation using TUNEL assay or gel electrophoresis.

-

Phosphatidylserine exposure on the outer cell membrane using Annexin V staining and flow cytometry.

-

Caspase-3/7 activity using a luminescent or fluorescent assay.

-

-

Mitochondrial involvement was investigated by measuring:

-

Mitochondrial membrane potential using dyes like JC-1 or TMRE.

-

Cytochrome c release from mitochondria into the cytosol via western blotting of cytosolic and mitochondrial fractions.

-

Expression levels of Bcl-2 family proteins (Bcl-2, Bax) by western blotting.

-

-

-

Reference: [8]

Conclusion and Future Directions

The available scientific literature strongly indicates that this compound and its isomers are a class of bioactive lipids with significant therapeutic potential. Their ability to activate PPARα, exert anti-inflammatory effects, and induce apoptosis in cancer cells warrants further investigation.

Future research should focus on:

-

Structure-Activity Relationship Studies: A systematic evaluation of different isomers to identify the most potent and selective compounds for specific physiological effects.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models of metabolic diseases, inflammation, and cancer to establish in vivo efficacy, pharmacokinetics, and safety profiles.

-

Target Identification and Validation: Further elucidation of the molecular targets and signaling pathways modulated by these compounds, including potential interactions with other receptors like GPR120.[11]

-

Clinical Translation: Well-designed clinical trials to evaluate the therapeutic potential of these compounds in human diseases.

The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human ailments.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 9,10-Octadecadienoic Acid Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early research concerning the cytotoxic effects of 9,10-Octadecadienoic acid and its closely related isomers and derivatives. While direct studies on the specific this compound isomer are limited in early literature, a significant body of research exists for its conjugated linoleic acid (CLA) isomers and oxidized forms, such as 9-oxo-(10E,12E)-octadecadienoic acid. This document synthesizes the available quantitative data, details common experimental protocols used in these studies, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Data Presentation: Cytotoxicity of Octadecadienoic Acid Isomers and Derivatives

The following tables summarize the quantitative data on the cytotoxic effects of various octadecadienoic acid isomers and derivatives on different cancer cell lines.

Table 1: IC50 Values of Octadecadienoic Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| 9-oxo-(10E,12E)-octadecadienoic acid | HeLa, SiHa | Not Specified | Not Specified | 25-50 | [1] |

| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231, MCF-7 | Cell Viability Assay | 24 | Not explicitly stated, but various concentrations tested | [2] |

Table 2: Effects of Octadecadienoic Acid Isomers on Cell Proliferation and Apoptosis

| Compound/Isomer Mix | Cell Line | Concentration | Effect | Reference |

| ODA (unspecified isomer) | Human glioma | 1.2 mg/L | Significant increase in apoptosis rate compared to control and 5-FU | [3] |

| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer Stem Cells | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on octadecadienoic acid cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[4] The concentration of the formazan, which is soluble in an organic solvent, is measured by a spectrophotometer and is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[5]

-

Treatment: Treat the cells with various concentrations of the fatty acid solution. Include untreated and vehicle-treated (e.g., DMSO or ethanol) wells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[4]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]

-

Apoptosis Assays

a) Annexin V Staining Assay

This flow cytometry-based assay is used to detect early and late-stage apoptosis.

-

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Thus, cells can be distinguished as viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), or late apoptotic/necrotic (Annexin V+, PI+).[6][7][8][9]

-

Protocol:

-

Cell Preparation: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.

-

PI Staining: Add propidium iodide to the cell suspension just before analysis.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of the mitochondrial pathway of apoptosis.[10][11][12]

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound cytotoxicity.

Caption: A typical experimental workflow for assessing the cytotoxicity of fatty acids.

Caption: Mitochondrial-mediated apoptosis pathway initiated by 9-oxo-(10E,12E)-octadecadienoic acid.[1][13]

Conclusion

The early research landscape on the cytotoxicity of this compound is primarily defined by studies on its isomers and oxidized derivatives. These compounds have demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The experimental protocols detailed herein represent the standard methodologies employed in these foundational studies. While the specific cytotoxic profile of this compound requires further investigation, the existing body of research on its related compounds provides a strong basis for future studies and highlights the potential of this class of fatty acids in the development of novel anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]

- 3. [Effects of octadecadienoic acid on proliferation and apoptosis of glioma cells and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. edspace.american.edu [edspace.american.edu]

- 13. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Research Applications of 9,10-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 9,10-octadecadienoic acid, a unique allenic fatty acid, for research purposes. While direct, detailed protocols for the synthesis of this compound are not extensively reported in the literature, this document outlines a plausible and scientifically sound synthetic approach based on established methodologies for allene synthesis. Additionally, it discusses the known biological activities of closely related isomers and the potential research applications of this rare fatty acid.

Introduction to this compound

This compound is a C18 fatty acid characterized by an allene functional group, which is a carbon atom with double bonds to two adjacent carbon atoms (C=C=C). This structural feature distinguishes it from the more common conjugated linoleic acids (CLAs) which contain alternating single and double bonds. The unique geometry and reactivity of the allene group make this compound an interesting target for chemical synthesis and biological investigation. Its formal name is octadeca-9,10-dienoic acid.

Chemical Structure:

Simplified representation of the allene group within the fatty acid chain.

Proposed Synthesis Protocol: A Wittig-Based Approach

Given the absence of a standardized protocol, a multi-step synthesis based on the well-established Wittig reaction is proposed. This approach offers a versatile and controllable route to the desired allenic fatty acid. The general strategy involves the synthesis of a key phosphonium ylide and its reaction with a suitable aldehyde.

Experimental Protocol:

Step 1: Synthesis of the Phosphonium Ylide Precursor

-

Starting Material: Commercially available 1-bromooctane.

-

Reaction: React 1-bromooctane with triphenylphosphine in a suitable solvent like toluene or acetonitrile.

-

Procedure:

-

Dissolve triphenylphosphine (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-bromooctane (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-